Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate

Description

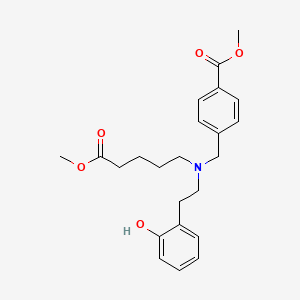

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate is a multifunctional benzoate ester characterized by:

- A methyl benzoate core.

- A 2-hydroxyphenethyl substituent, introducing a hydroxyl group and aromatic moiety.

- A 5-methoxy-5-oxopentyl chain linked via an amino group, contributing ester and ether functionalities.

Below, we compare this compound with structurally related analogs, focusing on substituent effects and functional group variations.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[[2-(2-hydroxyphenyl)ethyl-(5-methoxy-5-oxopentyl)amino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXQBEYYHXLNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132432 | |

| Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329774-42-7 | |

| Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329774-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate typically involves multiple steps, starting with the reaction of 2-hydroxyphenethylamine with 5-methoxy-5-oxopentyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenethyl moiety can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The carbonyl group in the 5-methoxy-5-oxopentyl chain can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.

Reduction: Formation of 5-methoxy-5-hydroxypentylamine.

Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Synthesis of Cinaciguat

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate is a crucial intermediate in the synthesis of Cinaciguat, a soluble guanylate cyclase activator . The synthesis pathway involves several steps:

- Starting with 4-{[(2-methyoxyphenethyl)amino]methyl}benzoate, a 5-ethoxy-5-oxopentyl group is added at the central amine via reaction with ethyl 5-bromovalerate in the presence of sodium carbonate and acetonitrile under reflux .

- The 5-ethoxy group is then converted to 5-methoxy, and the 2-methoxyphenyl is converted to 2-hydroxyphenyl, resulting in methyl 4-[[(2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino]methyl]benzoate .

- This compound is reacted with 4-(chloromethyl)stilbene in the presence of potassium carbonate and acetonitrile under reflux to form the 2-[[4-[(E)-2-phenylethenyl]benzyl]oxyphenethyl]amino derivative .

- The resulting derivative is hydrogenated in the presence of a palladium on carbon catalyst and ethyl acetate to yield the 2-[[(4-phenylethyl)benzyl]oxyphenethyl]amino derivative .

- Finally, hydrolysis of the two methyl ether groups via dioxane and sodium hydroxide results in Cinaciguat .

Potential Research Applications

Given its role as a synthetic intermediate, this compound may be valuable in:

- Pharmaceutical research As a building block for synthesizing complex molecules like Cinaciguat, it can be utilized in creating novel compounds with potential therapeutic applications .

- Chemical synthesis This compound can be employed in various chemical reactions to produce derivatives with modified properties or functionalities .

- Drug discovery Its structural features may be of interest in designing and synthesizing drug candidates .

Related Compounds and Potential Applications

While the search results do not detail specific applications of this compound, they do provide context on related compounds and their uses:

- Phenylalkylamine calcium channel blockers These compounds have potential uses as stereochemically pure isomers or mixtures of stereochemical isomers .

- Medicinal plants Many pharmaceutical, agricultural, and cosmetic products are derived from plants, with medicinal plants providing precursors for synthesizing novel compounds .

- 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one This compound has been reported in various organisms and may have potential applications based on its presence in natural sources .

Mechanism of Action

The mechanism by which Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenethyl moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The amine group can interact with nucleophiles, leading to the formation of new chemical bonds and altering biological processes.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Substituents

Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate ()

- Core structure : Methyl benzoate.

- Substituent : 5-Methylbenzimidazole at position 3.

- Implications: Benzimidazole derivatives are known for antimicrobial and antitumor activities . The absence of the hydrophilic 2-hydroxyphenethyl group in this analog likely reduces solubility compared to the target compound.

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ()

- Core structure: Ethyl butanoate (vs. methyl benzoate).

- Substituents: Benzyl(2-hydroxyethyl)amino-benzimidazole.

- Key differences: The ethyl ester and butanoate chain increase hydrophobicity (higher logP), while the benzimidazole and hydroxyethyl groups may enhance binding to biological targets .

Analogs with Varied Ester and Hydroxy/Amino Groups

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate ()

- Core structure : Methyl benzoate with dihydroxy and amide groups.

- Substituents : 2,4-Dihydroxy and 2-methylpropanamido.

- The amide group offers metabolic stability compared to the target compound’s amino-ester side chain .

Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate ()

- Core structure : Methyl benzoate with chloro and nitro groups.

- Substituents: Chloro, nitrobenzylamino, and oxoethoxy.

- The XLogP3 of 3 indicates moderate lipophilicity, comparable to the target compound .

Agrochemical Benzoate Derivatives ()

Tribenuron methyl ester

- Structure : Sulfonylurea-linked benzoate.

- Key differences : Sulfonylurea group enhances herbicidal activity by inhibiting acetolactate synthase. The target compound lacks this moiety, suggesting divergent applications .

Pyriminobac-methyl

- Structure: Pyrimidinyloxy and methoxyiminoethyl groups.

- Key differences: The pyrimidine ring and iminoethyl chain confer selectivity as a herbicide. The target compound’s hydroxyphenethyl group may instead favor pharmacological interactions .

Data Table: Structural and Property Comparison

*Estimated based on structural formula.

Key Findings

Functional Group Impact: Hydroxyl and amino groups (target compound) enhance solubility but may reduce metabolic stability compared to halogenated analogs (e.g., ).

Ester Variations :

- Methyl vs. ethyl esters influence logP; methyl esters (target compound, ) are slightly more hydrophilic.

Biological Activity

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate, also known by its CAS Number 329774-42-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological properties. The compound can be depicted as follows:

- Molecular Formula : C19H25N2O4

- Molecular Weight : 345.42 g/mol

- Boiling Point : 528.6 ± 50.0 °C (predicted)

- Density : 1.156 ± 0.06 g/cm³ (predicted)

- pKa : 10.28 ± 0.30

These properties indicate a moderate solubility and stability profile, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- sGC Activation : The compound has been studied for its role as a soluble guanylate cyclase (sGC) activator, which is crucial in the modulation of vascular tone and blood pressure regulation. It operates independently of nitric oxide (NO), distinguishing it from other known sGC stimulators .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, particularly in models of oxidative stress. This suggests potential applications in neurodegenerative diseases .

- Antitumor Activity : There is emerging evidence that compounds with similar structures exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or analogs:

- Study on sGC Activation : A study identified this compound as a potent sGC activator with a binding affinity (K_i value) of approximately 8.0 nM, highlighting its potential in cardiovascular therapies .

- Neuroprotective Study : In an animal model, a compound structurally similar to this compound demonstrated significant reductions in markers of oxidative stress, suggesting protective effects against neurotoxicity .

Efficacy and Safety Profiles

The efficacy and safety of this compound have been evaluated in various preclinical trials:

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate, and what are critical reaction conditions?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Amine alkylation : Reacting 2-hydroxyphenethylamine with 5-methoxy-5-oxopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.

- Esterification : Coupling the amine intermediate with methyl 4-(bromomethyl)benzoate via nucleophilic substitution in anhydrous THF .

- Key Conditions : Use inert atmosphere (N₂/Ar) to prevent oxidation of phenolic –OH groups. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, ester, and aromatic protons). For example, the methoxy group (–OCH₃) appears as a singlet near δ 3.8 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Prepare crystals via slow evaporation in ethanol/dichloromethane. Resolve hydrogen bonding between the hydroxyl and ester groups to confirm spatial arrangement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to neurological receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use dopamine D2 and serotonin 5-HT3 receptors. Incubate the compound with receptor-rich membrane preparations (e.g., rat striatum for D2). Compete against [³H]spiperone (D2) or [³H]GR65630 (5-HT3). Calculate IC₅₀ values using nonlinear regression .

- Functional Assays : Measure cAMP inhibition (D2) or ion flux (5-HT3) in transfected HEK293 cells. Normalize data to positive controls (e.g., quinpirole for D2, mCPBG for 5-HT3) .

Q. What strategies resolve contradictions in stability data under varying experimental conditions (pH/temperature)?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 14 days. Analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the ester to benzoic acid derivatives .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature. Compare with DSC to identify polymorphic transitions. Store samples at –20°C in amber vials to prevent photodegradation .

Q. How do divergent synthetic routes impact purity and pharmacological efficacy?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities. Optimize recrystallization solvents (e.g., methanol/water) for higher yield (>95% purity) .

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of batches synthesized via alkylation vs. reductive amination. For example, longer alkyl chains (5-methoxy-5-oxopentyl) may enhance lipophilicity and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.